molecular formula C17H25N3O2 B14727106 6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine CAS No. 5423-91-6

6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine

Katalognummer: B14727106
CAS-Nummer: 5423-91-6
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: DWYYPHBWAAFIRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine is a compound that features a quinoline core substituted with aminohexyl and dimethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine typically involves the functionalization of a quinoline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions. The scalability of the Suzuki-Miyaura reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in significant quantities.

Analyse Chemischer Reaktionen

Types of Reactions

6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine involves its interaction with specific molecular targets. The aminohexyl group allows for covalent bonding with biomolecules, while the quinoline core can interact with various enzymes and receptors. This dual functionality makes it a versatile tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine is unique due to the presence of both aminohexyl and dimethoxy groups on the quinoline core. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

5423-91-6

Molekularformel

C17H25N3O2

Molekulargewicht

303.4 g/mol

IUPAC-Name

N'-(5,6-dimethoxyquinolin-8-yl)hexane-1,6-diamine

InChI

InChI=1S/C17H25N3O2/c1-21-15-12-14(19-10-6-4-3-5-9-18)16-13(17(15)22-2)8-7-11-20-16/h7-8,11-12,19H,3-6,9-10,18H2,1-2H3

InChI-Schlüssel

DWYYPHBWAAFIRH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C(=C1)NCCCCCCN)N=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.